1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone
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Overview
Description
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone is a complex organic compound that features a pyrimidine ring substituted with a chlorine atom and an ether linkage to a pyrrolidine ring
Preparation Methods
The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Ether linkage formation: The pyrimidine ring is then reacted with a pyrrolidine derivative to form the ether linkage.
Final coupling: The diphenylethanone moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and pyrimidine derivatives.
Scientific Research Applications
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules such as proteins and nucleic acids.
Chemical Biology: It serves as a tool compound to study cellular pathways and mechanisms of action.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The compound may also bind to proteins, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone include:
- 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
- (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(o-tolyl)methanone These compounds share the pyrimidine and pyrrolidine moieties but differ in the substituents on the ethanone group. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c23-18-13-24-22(25-14-18)28-19-11-12-26(15-19)21(27)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-14,19-20H,11-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKFPAJTNKAXLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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